![molecular formula C16H20N2O4S3 B2888794 5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide CAS No. 941972-12-9](/img/structure/B2888794.png)
5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
Scientific Research Applications
Antitumor Activity
A study by McCarroll et al. (2007) highlights the synthesis of antitumor compounds, including those with arylsulfonyl moieties, which demonstrate selective in vitro inhibition of cancer cell lines, particularly of colon and renal origin. This suggests potential applications of 5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide in cancer research and treatment (McCarroll et al., 2007).
Cerebrovasodilation and Anticonvulsant Effects
Research by Barnish et al. (1981) on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides describes their potential cerebrovasodilatory and anticonvulsant activities. This indicates possible applications in neurological disorders and seizure management (Barnish et al., 1981).
Cytotoxicity Studies
The study by Arsenyan et al. (2016) on aminomethylselenopheno[3,2-b]thiophene sulfonamides, which are structurally related, examines their cytotoxicity against various cancer cell lines. This research can inform the development of similar compounds like 5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide for cancer treatment (Arsenyan et al., 2016).
Environmentally Friendly Chemistry
The work by Xia et al. (2016) discusses the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, an approach that is environmentally benign. This research could be relevant for developing sustainable synthesis methods for compounds like 5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide (Xia et al., 2016).
Biochemical Applications
Mahadevan et al. (1996) synthesized compounds with zinc(II)-specific fluorophores, showcasing the potential for biochemical applications, such as imaging or sensing in biological studies, for similar sulfonamide-based compounds (Mahadevan et al., 1996).
Drug Metabolism Studies
Zmijewski et al. (2006) explored the use of biaryl-bis-sulfonamides in drug metabolism, which could be relevant for understanding the metabolic pathways and implications of compounds like 5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide in pharmaceutical contexts (Zmijewski et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-3-14-7-9-16(23-14)25(21,22)17-13-6-8-15-12(11-13)5-4-10-18(15)24(2,19)20/h6-9,11,17H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGNQMVFLVTHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
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